9,9-Dioctyl-9,10-dihydroacridine
Description
Contextualization of the Dihydroacridine Core in Contemporary Chemical Science
The 9,10-dihydroacridine (B10567) core is a heterocyclic motif that has garnered significant attention in materials science and organic electronics. Unlike its fully aromatic counterpart, acridine (B1665455), the sp3-hybridized carbon at the 9-position of the dihydroacridine ring disrupts the planarity and extended π-conjugation of the central ring. This structural feature is not a limitation but rather a key element that imparts desirable properties to the molecule.
The non-planar, bent structure of the dihydroacridine core helps to suppress the close packing and strong intermolecular π-π stacking that can lead to aggregation-caused quenching in the solid state. This is a crucial attribute for the design of efficient light-emitting materials. Furthermore, the nitrogen atom in the acridine ring and the substituents at the 9-position provide ample opportunities for synthetic modification, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. Derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822), for instance, have been investigated as donor moieties in molecules exhibiting thermally activated delayed fluorescence (TADF). nih.gov
Significance of 9,9-Dioctyl Substitution for Material Functionality
The introduction of two octyl chains at the 9-position of the dihydroacridine core is a strategic design choice aimed at enhancing the material's functionality for applications in organic electronics. The primary roles of these long alkyl chains are:
Solubility Enhancement: The octyl groups significantly improve the solubility of the dihydroacridine derivative in common organic solvents. This is a critical factor for the solution-based processing of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Morphology Control: The long, flexible alkyl chains can influence the thin-film morphology of the material. They can promote the formation of amorphous or glassy films, which are often desirable for uniform and efficient device performance, by preventing crystallization.
Intermolecular Interaction Tuning: The bulky octyl groups can sterically hinder close intermolecular interactions, further reducing aggregation-induced quenching and helping to maintain the intrinsic photophysical properties of the individual molecules in the solid state.
While specific experimental data for 9,9-dioctyl-9,10-dihydroacridine is not extensively reported in public literature, the principles of alkyl chain substitution are well-established in the field of organic semiconductors.
Scope and Strategic Research Objectives for this compound Investigations
The investigation of this compound is driven by several strategic research objectives, primarily centered on its potential as a building block for advanced organic electronic materials. Key research goals include:
Development of Novel Host Materials for TADF OLEDs: The dihydroacridine core is a promising donor unit for TADF emitters. The dioctyl substitution is expected to yield host materials with good solubility and film-forming properties, which are essential for high-performance solution-processed TADF-OLEDs. ossila.comresearchgate.net
Synthesis of Solution-Processable Hole-Transporting Materials: The electron-rich nature of the dihydroacridine moiety makes it a suitable candidate for hole-transporting materials in OLEDs and OPVs. The octyl chains would ensure compatibility with solution-based fabrication techniques.
Exploration as a Building Block for Advanced Functional Materials: The presence of the reactive N-H group and the potential for further functionalization on the aromatic rings make this compound a versatile platform for the synthesis of more complex molecules with tailored properties. The availability of derivatives like 2-Bromo-9,9-dioctyl-9,10-dihydroacridine suggests its use as an intermediate in cross-coupling reactions to build larger conjugated systems. bldpharm.com
Interactive Data Table
Since specific experimental data for this compound is not available in the public domain, the following table presents data for a closely related and well-studied analogue, 9,9-dimethyl-9,10-dihydroacridine, to provide a reference for the expected electronic properties of the dihydroacridine core.
| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 9,9-dimethyl-9,10-dihydroacridine | - | - | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H43N |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
9,9-dioctyl-10H-acridine |
InChI |
InChI=1S/C29H43N/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)25-19-13-15-21-27(25)30-28-22-16-14-20-26(28)29/h13-16,19-22,30H,3-12,17-18,23-24H2,1-2H3 |
InChI Key |
OXMCFPIMCLZNAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCCCC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 9,9 Dioctyl 9,10 Dihydroacridine and Its Analogues
Evolution of Synthetic Routes to 9,9-Disubstituted Dihydroacridines
The journey towards efficient and reliable methods for the synthesis of 9,9-disubstituted 9,10-dihydroacridines has been marked by a notable evolution in chemical strategies. Early approaches often contended with challenges such as low yields, harsh reaction conditions, and the formation of undesirable byproducts.
A pivotal development in this area has been the critical re-evaluation of established synthetic routes. For instance, a previously reported method relying on acid-catalyzed cyclization was found to be problematic due to a competing elimination reaction. nih.govnih.govmnstate.edu This discovery spurred the development of improved procedures that offer greater reliability and efficiency. These newer methods have been instrumental in accessing a range of 9,9-disubstituted dihydroacridines with higher purity and in better yields. The refinement of these synthetic pathways continues to be an active area of research, driven by the need for versatile and robust methods to construct this important heterocyclic scaffold.
Optimized Synthesis of 9,9-Dioctyl-9,10-dihydroacridine
The synthesis of the specific compound this compound has benefited from the broader advancements in the synthesis of its analogues. The optimization of its synthesis has revolved around several key chemical transformations, each with its own set of advantages and challenges.
Grignard Reaction-Based Approaches and Improvements
The use of Grignard reagents represents a cornerstone in the synthesis of 9,9-disubstituted dihydroacridines. nih.gov This approach typically involves the reaction of a suitable precursor, such as methyl N-phenylanthranilate, with an excess of a Grignard reagent, in this case, octylmagnesium bromide.
A general improved procedure for a related compound, 9,9-diethyl-9,10-dihydroacridine, involves dissolving methyl N-phenylanthranilate and magnesium bromide diethyl etherate in a dry ether solvent under an inert atmosphere. nih.gov The reaction mixture is cooled, and the Grignard reagent is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred until completion. nih.gov The workup involves quenching with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction and purification. nih.gov This methodology is expected to be generalizable for the synthesis of other 9,9-disubstituted dihydroacridines, including the dioctyl derivative. nih.gov
| Reagent | Molar Equivalent | Purpose |
| Methyl N-phenylanthranilate | 1.0 | Acridine (B1665455) precursor |
| Magnesium Bromide Diethyl Etherate | 1.1 | Lewis acid activator |
| Octylmagnesium Bromide | >4.0 | Alkylating agent |
| Diethyl Ether/THF | - | Anhydrous solvent |
| Concentrated Sulfuric Acid | - | Catalyst for cyclization |
This table is based on the general procedure for 9,9-diethyl-9,10-dihydroacridine and is expected to be applicable to the synthesis of this compound.
Acid-Catalyzed Cyclization: Challenges and Mitigating Strategies
The final step in some synthetic sequences to form the dihydroacridine ring system is an acid-catalyzed intramolecular cyclization. However, this step has been shown to be a significant source of impurities. A major challenge is a competing elimination reaction, which can lead to the formation of undesired olefinic byproducts. nih.govnih.govmnstate.edu This side reaction becomes more prevalent with certain substitution patterns at the 9-position.
Mitigating this challenge has been a key focus of synthetic optimization. One strategy is to carefully control the reaction conditions, such as the choice of acid catalyst and the reaction temperature. Another, more effective approach, has been the development of alternative synthetic routes that altogether avoid this problematic acid-catalyzed cyclization step for certain derivatives. nih.gov For N-substituted dihydroacridines, a route involving the formation of an acridinium (B8443388) salt followed by the addition of a Grignard reagent has proven to be superior as it circumvents the issue of elimination products. nih.gov
Palladium-Catalyzed Coupling Reactions in Dihydroacridine Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis, and their application to the synthesis of dihydroacridine analogues is an area of growing interest. While specific examples for the direct synthesis of this compound via this method are not extensively documented, related transformations suggest its potential. For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of various substituted acridines and related N-heterocycles. These methods, such as the Buchwald-Hartwig amination, can be used to construct the diarylamine precursor to the dihydroacridine skeleton. rsc.org Further intramolecular C-H activation or other cyclization strategies under palladium catalysis could also provide a pathway to the desired core structure. While not yet a mainstream approach for 9,9-dialkyl derivatives, the versatility of palladium catalysis offers a promising avenue for future synthetic explorations.
Mechanistic Insights into Key Reaction Pathways
A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic routes and minimizing byproduct formation. In the context of 9,9-disubstituted dihydroacridine synthesis, the mechanism of the Grignard reaction and the competing elimination reaction during acid-catalyzed cyclization are of particular importance.
The reaction of an N-phenylanthranilate ester with a Grignard reagent is believed to proceed through a series of nucleophilic additions. The first equivalent of the Grignard reagent likely adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate can then collapse, eliminating the methoxy (B1213986) group and forming a ketone. A second equivalent of the Grignard reagent then adds to this newly formed ketone. It has been proposed that the formation of a stable magnesium complex after the first Grignard addition may play a role in the reaction pathway. nih.gov The subsequent intramolecular cyclization is then typically induced by treatment with a strong acid.
The competing elimination reaction during the acid-catalyzed cyclization step is a key mechanistic challenge. nih.gov This side reaction is thought to be initiated by the protonation of the tertiary alcohol intermediate, followed by the loss of water to form a tertiary carbocation. Instead of undergoing intramolecular electrophilic attack on the adjacent aromatic ring to form the dihydroacridine, this carbocation can undergo elimination of a proton from an adjacent carbon, leading to the formation of an exocyclic double bond. The propensity for this elimination pathway is influenced by the nature of the alkyl groups at the 9-position.
Purification and Isolation Protocols for High-Purity Derivatives
The purification of this compound and its analogues is critical to obtaining materials with the desired properties for subsequent applications. The long, nonpolar octyl chains in this compound can influence its solubility and chromatographic behavior, necessitating tailored purification protocols.
Column chromatography is a common technique for the purification of these compounds. Silica (B1680970) gel is a frequently used stationary phase. The choice of eluent is crucial for achieving good separation. A gradient of solvents, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as dichloromethane (B109758) or ethyl acetate, is often effective. For compounds that are prone to streaking on silica gel, using eluents with better solvating power, such as toluene-based systems, can be beneficial.
Following chromatographic purification, recrystallization is often employed to obtain highly pure, crystalline material. The selection of an appropriate solvent system is key. For long-chain alkyl derivatives like this compound, a solvent mixture such as toluene/petroleum ether or recrystallization from hot ethanol (B145695) can be effective. nih.gov The process involves dissolving the compound in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, inducing the formation of well-defined crystals. The purity of the final product is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Advanced Theoretical and Computational Modeling of 9,9 Dioctyl 9,10 Dihydroacridine
Quantum Chemical Investigations of Electronic Structure and Frontier Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These investigations would reveal the distribution of electrons and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter determining the molecule's electronic properties, such as its color and its ability to conduct electricity.
Density Functional Theory (DFT) for Ground State Analysis
DFT is a powerful computational method used to determine the electronic structure of molecules in their ground state. For 9,9-Dioctyl-9,10-dihydroacridine, a DFT analysis would typically yield the optimized molecular geometry, detailing bond lengths and angles. Furthermore, it would calculate the energies of the HOMO and LUMO. This information is crucial for predicting the molecule's stability, reactivity, and its behavior in an electronic device. Without published studies, specific values for these properties remain undetermined.
Time-Dependent DFT (TD-DFT) for Excited State Mechanisms
To understand how this compound interacts with light, TD-DFT calculations are necessary. This method is used to predict the electronic absorption and emission spectra by calculating the energies of various excited states and the probabilities of transitions between them. Such an analysis would be key to evaluating its potential as a fluorescent or phosphorescent material. The absence of this data in the literature means that the excited state properties of this specific compound have not been publicly characterized.
Conformational Dynamics and Potential Energy Surface Exploration
The two long octyl chains at the 9-position of the dihydroacridine core introduce significant conformational flexibility. A thorough computational study would explore the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them. This information is vital as the conformation can significantly influence the material's properties in the solid state, such as its packing and charge transport characteristics.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to model the behavior of a large number of this compound molecules over time. This would provide insights into the intermolecular interactions that govern the material's bulk properties. For instance, MD simulations can help understand how the flexible octyl chains affect the packing of the molecules in a thin film, which is crucial for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Prediction and Analysis of Electron Transfer Processes and Reactivity Patterns
The efficiency of organic electronic devices often depends on how easily electrons and holes (positive charges) can move between adjacent molecules. Computational models can predict the rates of electron transfer between two this compound molecules. These calculations would typically involve determining the reorganization energy and the electronic coupling between molecules, providing a quantitative measure of the material's charge transport capabilities. Reactivity patterns, such as sites susceptible to oxidation or reduction, would also be predicted from the electronic structure.
Mechanistic and Application Oriented Studies in Functional Organic Materials and Devices
Role in Organic Light-Emitting Diode (OLED) Systems
The unique molecular structure of 9,9-Dioctyl-9,10-dihydroacridine makes it a valuable component in the development of high-performance OLEDs. Its applications span from serving as a host material to facilitating charge transport and enabling advanced emission mechanisms.
Utilization as Host Components and Emitters
Derivatives of this compound are instrumental in creating efficient emitter molecules for OLEDs. For instance, by functionalizing the acridine (B1665455) core, researchers have developed novel luminogens. Two such materials, PIO-α-DMAc and PIO-β-DMAc, which consist of a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor and a phosphoindole oxide acceptor, have been synthesized and characterized. scut.edu.cnresearchgate.net These materials exhibit strong emission in the aggregated state, a property known as aggregation-induced emission (AIE), which is beneficial for creating bright and efficient OLEDs. scut.edu.cnresearchgate.net Non-doped and doped green OLEDs using these luminogens as the light-emitting layer have demonstrated high brightness and good electroluminescence efficiencies. researchgate.net
The design of emitter molecules often involves creating a donor-acceptor (D-A) structure to tune the electronic properties and emission color. For example, a highly twisted small thermally activated delayed fluorescence (TADF) emitter, PXZ-α-DK, was designed using an α-diketone as a strong acceptor and phenoxazine (B87303) (PXZ) as a strong donor to achieve red-shifted emission compared to a similar structure with 9,9-dimethyl-9,10-dihydroacridine (DMAC). researchgate.net This highlights the tunability of emission properties by pairing different donor and acceptor units.
Furthermore, multi-resonance TADF (MR-TADF) materials based on a 10-dibenzothiophenyl-9,9-diphenylacridane skeleton have been developed for efficient narrowband green OLEDs. nih.gov These emitters maintain their narrow emission, with a full width at half-maximum (FWHM) of less than 35 nm, even in neat films, which is crucial for achieving high color purity. nih.gov The steric hindrance provided by the bulky substituents on the acridane unit helps to suppress intermolecular aggregation, leading to improved performance at high doping concentrations. nih.gov
Function as Charge Transport Layers in Device Architectures
The molecular orientation within the charge transport layers (CTLs) significantly impacts the performance of OLEDs. researchgate.net While specific studies focusing solely on this compound as a distinct charge transport layer are not prevalent in the provided context, the broader family of acridine-based compounds is recognized for its charge-carrying capabilities. The introduction of donor groups like 9,9-dimethyl-9,10-dihydroacridine (DMAc) onto a phosphoindole oxide (PIO) core creates bipolar luminescent materials. scut.edu.cn This D-A structure facilitates the injection and transport of both holes and electrons, which is a critical characteristic for efficient charge transport layers. scut.edu.cn
Thermally Activated Delayed Fluorescence (TADF) Mechanisms in Device Operation
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. frontiersin.orgnih.gov This process relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. kyushu-u.ac.jprsc.org
Donor-acceptor molecules are particularly well-suited for TADF. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST. kyushu-u.ac.jp The dihedral angle between the donor and acceptor units plays a crucial role in minimizing the energy gap. kyushu-u.ac.jp
Several TADF emitters incorporating the 9,9-dimethyl-9,10-dihydroacridine (DMAC) or 9,9-diphenyl-9,10-dihydroacridine (B1356494) moiety as the donor have been synthesized. For example, TRZ-DDMAc and TRZ-DDPAc, which feature a triazine acceptor, exhibit small singlet-triplet energy splitting and efficient TADF. rsc.org Devices using TRZ-DDPAc as the emitter have achieved a high maximum external quantum efficiency of 27.3%. rsc.org
The design of these molecules often involves creating a twisted intramolecular charge transfer (TICT) state, which helps to reduce the energy gap and inhibit non-radiative decay pathways. scut.edu.cn The highly twisted conformation of these molecules can also reduce dense packing in the solid state, mitigating concentration quenching effects. scut.edu.cn
Contribution to Organic Photovoltaic (OPV) Devices
The application of this compound and its derivatives also extends to the field of organic photovoltaics, where they contribute to enhancing device efficiency and performance.
Strategies for Enhanced Charge Separation at Interfaces
In organic photovoltaic devices, efficient charge separation at the donor-acceptor interface is paramount for achieving high power conversion efficiencies (PCE). The fundamental process in OPVs involves the absorption of light to create excitons, which then need to be dissociated into free charge carriers (electrons and holes) at the interface of the electron donor and acceptor materials. mdpi.com
The morphology of the bulk heterojunction (BHJ), which consists of an interpenetrating network of donor and acceptor materials, plays a critical role in this process. rsc.orgencyclopedia.pub A large interfacial area between the donor and acceptor domains enhances the probability of exciton (B1674681) dissociation. rsc.org Processing additives are often used to optimize this nanoscale morphology. rsc.org For instance, the use of 1,8-diiodooctane (B1585395) (DIO) as an additive in a PBTIBDT:PC71BM blend has been shown to increase the initial polymer cation yield, which is attributed to an enhanced donor-acceptor interfacial area. rsc.org
While direct studies on this compound's role in charge separation are not detailed, the principles of OPV device function suggest that its incorporation as a donor or part of a donor-acceptor system would necessitate careful tuning of the blend morphology to maximize the interfacial area and facilitate efficient exciton dissociation. The formation of a bicontinuous network is crucial for promoting the spatial separation of free charges and minimizing charge recombination. rsc.org
Influence on Device Performance and Efficiency Trends
The power conversion efficiency (PCE) of organic photovoltaics has seen significant improvement, with values exceeding 17% being reported. encyclopedia.pub This progress is largely due to the development of new donor and acceptor materials with tailored optical and electronic properties. encyclopedia.pub
While specific performance data for OPVs solely based on this compound is not provided in the search results, the broader context of OPV development highlights the importance of material design. For example, the development of non-fullerene acceptors (NFAs) has been a major driver of increased PCE. encyclopedia.pub
The performance of an OPV device is characterized by its short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). These parameters are intrinsically linked to the properties of the donor and acceptor materials, as well as the morphology of the active layer. For instance, in a PBTIBDT:PC71BM system, the highest Jsc and FF were achieved at a specific concentration of the processing additive DIO, which correlated with the optimal morphology for charge transport and reduced recombination. rsc.org
The use of this compound derivatives in OPVs would be subject to these same principles. Its influence on device performance would depend on its energy levels, absorption spectrum, and its ability to form an optimal blend morphology with a suitable acceptor material to maximize light harvesting, charge separation, and charge transport, while minimizing recombination losses.
Data Tables
Table 1: OLED Device Performance with Acridine-Based TADF Emitters
| Emitter | Host | Doping Conc. (%) | Max. EQE (%) | Current Eff. (cd/A) | Emission Color |
| TRZ-DDPAc | DBFPO | 30 | 27.3 | 62.8 | Green |
| TPO-AP | - (non-doped) | - | 4.26 | 5.49 | Deep Blue |
| AP-TPO | - (non-doped) | - | 3.73 | 4.33 | Deep Blue |
| BThPAc-1 | - | 30 | 20.3 | - | Green |
| BThPAc-2 | - | - | - | - | Green |
Applications in Chemical Sensing Platforms
The 9,10-dihydroacridine (B10567) scaffold is a versatile component in the design of fluorescent chemosensors. Its derivatives, including this compound, are engineered for high sensitivity and selectivity towards various analytes.
The primary sensing mechanism for 9,10-dihydroacridine-based probes is a process known as analyte-induced oxidative aromatization. In its native state, the 9,10-dihydroacridine core is non-fluorescent. The introduction of a specific analyte, particularly an oxidizing agent, triggers the oxidation of the dihydroacridine ring. This chemical transformation converts the non-fluorescent molecule into a highly fluorescent acridinium (B8443388) cation. nih.gov
This principle has been effectively demonstrated in the detection of reactive oxygen species. For instance, certain 9,10-dihydroacridine derivatives exhibit a remarkable and highly selective fluorescence enhancement in the presence of peroxynitrite (ONOO⁻). nih.gov The addition of just over one equivalent of peroxynitrite can lead to a more than 100-fold increase in fluorescence intensity. nih.gov This "turn-on" fluorescence response is highly specific, showing minimal interference from other common oxidants, which makes these compounds excellent candidates for selective analyte detection in complex biological or environmental samples. nih.gov The reaction efficiency can be maintained over a broad pH range, further enhancing its applicability. nih.gov
| Sensing Mechanism Summary | |
| Probe Class | 9,10-Dihydroacridine Derivatives |
| Initial State | Non-fluorescent |
| Mechanism | Analyte-Induced Oxidative Aromatization |
| Final State | Highly Fluorescent Acridinium Cation |
| Example Analyte | Peroxynitrite (ONOO⁻) nih.gov |
| Response | >100-fold fluorescence enhancement nih.gov |
The successful integration of this compound and related compounds into sensing devices requires careful molecular design. The substituents on the acridine core play a crucial role in determining the sensor's performance characteristics, including sensitivity, selectivity, and response time.
Key design considerations include:
Electronic Tuning: The electron-donating or -withdrawing nature of substituents can modulate the oxidation potential of the dihydroacridine ring, thereby tuning its reactivity towards specific analytes. The 9,9-dialkyl groups, such as the dioctyl chains, enhance solubility in organic media and can influence the electronic environment.
Steric Effects: The size and position of substituents can create specific binding pockets or recognition sites, enhancing selectivity for a target analyte.
Solubility and Matrix Compatibility: For practical applications, the sensor molecule must be compatible with the sensing medium (e.g., solution, polymer film). The long alkyl chains of this compound improve its solubility in nonpolar solvents and polymer matrices, facilitating its incorporation into various device architectures. rsc.org
Photophysical Properties: Modifications to the molecular structure can optimize the absorption and emission wavelengths of the resulting fluorophore, which is critical for avoiding background interference and matching detector specifications. nih.gov For instance, creating donor-acceptor structures can lead to compounds with hybridized local and charge-transfer (HLCT) states, allowing for tunable emissions from deep-blue to green. nih.gov
Photoredox Catalysis and Charge Carrier Generation
The strong electron-donating nature of the 9,10-dihydroacridine core makes it a valuable component in photoredox catalysis, where it can initiate chemical transformations upon light absorption.
In the context of photoredox catalysis, 9,9-disubstituted-9,10-dihydroacridines primarily function as potent electron donors. digitellinc.com These compounds are frequently used to construct donor-acceptor (D-A) type organic photocatalysts. digitellinc.comrsc.org Upon irradiation with visible light, the dihydroacridine moiety absorbs a photon and transitions to an excited state, from which it can readily donate an electron to an appropriate acceptor, thereby initiating a catalytic cycle.
However, a challenge with using dihydroacridines like 9,9-dimethyl-9,10-dihydroacridine is the potential instability of its radical cation state, which can hinder the completion of the catalytic cycle. digitellinc.com Research has shown that strategic chemical modifications, such as introducing substituents at other positions on the acridine core, can stabilize this radical cation. researchgate.net This stabilization is crucial for achieving efficient and controlled polymerization processes like atom transfer radical polymerization (ATRP). digitellinc.com The weaker electron-donating ability compared to other catalysts like phenothiazines can be advantageous, leading to a higher energy excited state and better control over the polymerization due to faster reversible dormancy. digitellinc.com
| Photocatalytic Properties of Dihydroacridine Derivatives | |
| Compound Family | 9,9-Disubstituted-9,10-dihydroacridines |
| Primary Role | Electron Donor digitellinc.com |
| Application | Organic Photocatalytic Atom Transfer Radical Polymerization (ATRP) digitellinc.com |
| Mechanism | Forms Donor-Acceptor (D-A) type photocatalyst; donates an electron upon photoexcitation. |
| Key Challenge | Instability of the radical cation oxidative state. digitellinc.com |
| Design Solution | Chemical modification and substitution on the acridine core to enhance stability. digitellinc.comresearchgate.net |
Beyond single-electron transfer, 9,10-dihydroacridine derivatives are known to participate in photochemical hydride transfer reactions. acs.org The transfer of a hydride ion (H⁻) is a critical step in many organic transformations. The mechanism of this process is often more complex than a simple, direct transfer.
Studies on 10-methyl-9,10-dihydroacridine derivatives reveal that the hydride transfer to an acceptor molecule often proceeds through a sequential electron-proton-electron transfer pathway. acs.org The key steps are:
Photoexcitation and Electron Transfer: Upon light absorption, a charge-transfer (CT) complex may form between the dihydroacridine (the hydride donor) and the hydride acceptor. An initial electron transfer then occurs, generating a radical ion pair. acs.org
Interestingly, the rates of these hydride transfer reactions can exhibit a negative temperature dependence in certain solvents, meaning the reaction proceeds faster at lower temperatures. This is indicative of a pre-equilibrium step involving the formation of the charge-transfer complex along the reaction pathway. acs.org
Exploration in Plastic Scintillators
Plastic scintillators are composite materials that emit light upon exposure to ionizing radiation, playing a vital role in radiation detection. The efficiency of these devices depends heavily on the fluorescent dopants used within the polymer matrix. Derivatives of 9,10-dihydroacridine are being explored for this purpose due to their favorable photophysical properties.
The integration of organic dyes exhibiting thermally activated delayed fluorescence (TADF) into a polyvinyltoluene (PVT) polymer matrix is a promising strategy to enhance scintillator light yield. rsc.org While research on this compound in this specific application is not extensively documented in the provided results, related donor-acceptor TADF molecules are being investigated. rsc.org The principle involves doping a polymer like PVT with one or more fluorescent dyes. When the polymer matrix is excited by radiation, it efficiently transfers its energy to the dopant molecules, which then emit light at a characteristic wavelength.
Energy Transfer Pathways within Scintillator Matrices
The process of scintillation in organic materials involves the conversion of high-energy radiation into visible light. This is a multi-step process that relies on efficient energy transfer from the bulk material (matrix) to a fluorescent dopant. While specific studies on this compound within scintillator matrices are not extensively documented in publicly available research, the general principles of energy transfer in organic scintillators provide a framework for understanding its potential role.
In a typical plastic scintillator, the process begins with the incident high-energy particle (e.g., gamma-ray, neutron) depositing its energy into the polymer matrix, such as polyvinyltoluene (PVT). This excites the matrix molecules to higher electronic states. The excitation energy then needs to be efficiently transferred to a primary fluorescent dopant, which is present in a small concentration. This energy transfer can occur through several non-radiative mechanisms, primarily Förster Resonance Energy Transfer (FRET).
FRET is a distance-dependent interaction between the excited state of a donor molecule (the matrix) and the ground state of an acceptor molecule (the dopant). The efficiency of FRET is critically dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as their transition dipole moments and proximity.
In the context of a dihydroacridine derivative like this compound, it could potentially serve as a primary or secondary dopant. If used as a primary dopant, its role would be to accept the energy from the excited polymer matrix. The bulky, non-polar octyl chains at the 9-position would likely enhance its solubility and compatibility within the non-polar polymer matrix, which is a crucial factor for achieving a homogeneous dispersion and preventing aggregation that could quench fluorescence.
The energy absorbed by the dihydroacridine moiety would then be emitted as fluorescence at a longer wavelength. This emission could either be the final light output or be further transferred to a secondary dopant (a wavelength shifter) to shift the emission to a region that is more compatible with the spectral sensitivity of the photodetector.
The efficiency of these energy transfer steps is paramount for a high-performance scintillator. Any process that competes with the desired radiative decay pathways, such as vibrational relaxation or intersystem crossing to triplet states, will reduce the light yield of the scintillator. The specific photophysical properties of this compound, such as its fluorescence quantum yield and decay time, would be critical determinants of its effectiveness in a scintillator formulation.
Design of Scintillating Materials Incorporating Dihydroacridine Moieties
The design of scintillating materials is a meticulous process that involves the careful selection of a polymer matrix and fluorescent dopants to maximize the light output and tailor the emission properties. The incorporation of dihydroacridine moieties, such as in this compound, into these materials is driven by the favorable photophysical properties of the acridine core.
The 9,10-dihydroacridine structure is known for its high fluorescence quantum yield and its function as an excellent electron-donating group. In the design of functional organic materials, derivatives of 9,9-dimethyl-9,10-dihydroacridine have been explored for applications in organic light-emitting diodes (OLEDs), often serving as host materials or as part of thermally activated delayed fluorescence (TADF) emitters. nih.gov These studies provide insights that can be extrapolated to the design of scintillators.
The key design considerations for incorporating a dihydroacridine moiety like this compound into a scintillating material include:
Solubility and Compatibility: The two octyl chains at the 9-position of the dihydroacridine core are expected to significantly enhance its solubility in common organic polymer matrices used for plastic scintillators, such as polystyrene and polyvinyltoluene. This is a critical factor in preventing phase separation and ensuring a uniform distribution of the dopant, which is essential for efficient energy transfer.
Photophysical Properties: The inherent high fluorescence quantum yield of the dihydroacridine core is a primary reason for its consideration in scintillating materials. The substitution at the 9-position can influence these properties. While specific data for the dioctyl derivative is limited, studies on similar 9,9-dialkyl derivatives suggest that the electronic properties of the core are largely retained.
Energy Level Alignment: For efficient energy transfer, the absorption spectrum of the dihydroacridine dopant must overlap with the emission spectrum of the polymer matrix. The energy levels of dihydroacridine derivatives can be tuned by chemical modification, allowing for the optimization of this spectral overlap.
Resistance to Radiation Damage: Scintillators used in high-radiation environments must be resistant to radiation damage, which can lead to a decrease in light output over time. The stability of the dihydroacridine core under irradiation would be a crucial factor in its suitability for such applications.
While research specifically detailing the use of this compound in scintillators is not prominent, the known properties of the dihydroacridine family of compounds suggest its potential as a valuable component in the design of novel organic scintillators. The long alkyl chains offer a practical advantage in terms of material processing and compatibility, which are significant hurdles in the development of high-performance plastic scintillators. Further research into the specific photophysical and scintillating properties of this compound is warranted to fully assess its potential.
Excited State Dynamics and Deactivation Pathways of 9,9 Dioctyl 9,10 Dihydroacridine
Time-Resolved Spectroscopic Investigations of Excited-State Evolution
Time-resolved spectroscopy provides invaluable insights into the transient phenomena that occur on timescales ranging from femtoseconds to microseconds after photoexcitation. These techniques allow for the direct observation of the formation, conversion, and decay of various excited species.
Upon photoexcitation, molecules undergo a series of rapid relaxation processes. In systems related to 9,9-Dioctyl-9,10-dihydroacridine, the excited-state dynamics often involve internal conversion (IC) from higher excited states to the first excited singlet state (S₁). For instance, in copolymers incorporating similar units like 9,9-dioctyl-9H-fluorene, IC from a second strongly allowed excited state to the first excited state occurs rapidly. lu.se This is followed by excitation energy transfer (EET) on a timescale of 1 to 10 picoseconds. lu.se
Femtosecond transient absorption studies on various organic donor-acceptor systems have revealed that processes like photoinduced charge separation can occur on picosecond timescales. rsc.org The decay of the initial S₁ population can proceed via internal conversion to a vibrationally "hot" ground state within a few picoseconds. mdpi.com These ultrafast spectroscopic techniques are essential for mapping the initial energy relaxation pathways that compete with productive photophysical processes like fluorescence. fmauger.comvu.nl
The behavior of molecules in the excited state can be significantly influenced by their surrounding environment and interactions with neighboring molecules. In the solid state, intermolecular forces play a critical role in determining the ultimate fate of an exciton (B1674681).
For example, studies on poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), which features the same side chains, have shown that CH-π interactions can lead to the formation of aggregates. nih.gov This aggregation introduces new absorption bands and alters the electronic properties of the material. nih.gov In other systems, π–π interactions between chromophores are a key factor in tuning photophysical properties. mdpi.com Favorable intermolecular orbital overlap can facilitate the rapid relaxation of an exciton into a lower-energy excimer state on a sub-nanosecond timescale. rsc.org However, for some donor-acceptor molecules based on the related 9,9-dimethyl-9,10-dihydroacridine (B1200822), the effects of intermolecular interactions on the intramolecular charge transfer (ICT) state have been observed to be minimal. nih.gov The interplay between molecular structure and packing determines whether intermolecular interactions lead to phenomena like excimer formation or aggregation-induced quenching, which can significantly alter the excited-state deactivation pathways. mdpi.comrsc.org
Mechanistic Analysis of Luminescence Phenomena
The luminescence of this compound-based materials is primarily fluorescence, originating from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀). In donor-acceptor type molecules, this S₁ state often possesses significant intramolecular charge transfer (ICT) character. nih.gov The emission properties, such as color and efficiency, are strongly tied to the nature of this ICT state.
Exciton Dynamics and Management in Material Systems
In a functional material or device, an exciton is not an isolated entity. Its dynamics involve migration, interaction with other excitons, and eventual decay. Effective management of these excitons is paramount for high-efficiency devices. The primary goal is to ensure that all generated excitons—both singlets and triplets—are utilized for light emission. rsc.org
Upon electrical excitation in an OLED, singlet and triplet excitons are formed in a 1:3 ratio. nih.gov The TADF mechanism, powered by RISC, is the key strategy for managing and harvesting the large population of triplet excitons. nih.govrsc.org The dynamics involve the diffusion of singlet excitons, which can be probed via techniques that measure exciton-exciton annihilation kinetics. rsc.org The rate of exciton diffusion can be influenced by molecular packing and order within a thin film. rsc.org
Rational Design and Synthesis of Functionalized 9,9 Dioctyl 9,10 Dihydroacridine Analogues
Strategies for Molecular Engineering via Substituent Effects
The electronic characteristics of the 9,9-dioctyl-9,10-dihydroacridine core can be precisely modulated by introducing various substituent groups onto its aromatic backbone. This strategy is fundamental to tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's charge injection/transport capabilities and its optical properties.
A primary strategy involves creating donor-acceptor (D-A) structures. The 9,10-dihydroacridine (B10567) moiety serves as a potent electron donor. tandfonline.comresearchgate.net By chemically bonding it to an electron-accepting unit, a bipolar molecule is formed, which is beneficial for balancing electron and hole transport in OLEDs. tandfonline.com For instance, while studies have utilized the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) analogue, the principles are directly applicable to the dioctyl derivative. Attaching DMAC to a phosphindole oxide (PIO) core, an electron acceptor, results in materials with tailored electronic structures. tandfonline.com
The position and number of these substituents are also critical design parameters. Research on related structures has shown that increasing the number of electron-donating groups can enhance photophysical properties. researchgate.net For example, functionalizing a core molecule with two DMAC donors, as opposed to one, can lead to more efficient radiative decay, boosting photoluminescence quantum yields. researchgate.net This is attributed to the increased electron density and altered intramolecular charge transfer (ICT) characteristics. The torsional angle between the donor (dihydroacridine) and the acceptor or core unit is another key factor, with highly twisted conformations often observed, which can influence solid-state packing and photophysical behavior. tandfonline.comresearchgate.net
| Strategy | Effect on this compound Core | Resulting Property Change |
| Attaching Electron-Withdrawing Groups | Lowers HOMO and LUMO energy levels | Facilitates electron injection; shifts absorption/emission to longer wavelengths (red-shift) |
| Attaching Electron-Donating Groups | Raises HOMO and LUMO energy levels | Facilitates hole injection; can increase luminescence efficiency |
| Creating Donor-Acceptor (D-A) Systems | Forms bipolar characteristics | Balances charge transport; enables Intramolecular Charge Transfer (ICT) |
| Varying Substituent Position | Alters molecular symmetry and electronic coupling | Fine-tunes energy levels and transition dipole moments |
| Increasing Number of Donor Groups | Increases overall electron-donating strength | Can enhance photoluminescence quantum yield and radiative decay rates researchgate.net |
Peripheral Alkyl Chain Modification and its Impact on Assembly and Processing
The two octyl chains at the C9 position of this compound are not merely passive solubilizing appendages; they play an active role in determining the material's processability, morphology, and ultimate device performance. Modifying the length and branching of these alkyl chains is a key strategy for controlling the self-assembly and solid-state packing of the resulting materials.
The primary function of the dioctyl groups is to ensure good solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating or inkjet printing of thin films for electronic devices. However, the length of the alkyl side chains is a delicate balance. While longer chains improve solubility, they can also disrupt intermolecular π-π stacking between the conjugated backbones of adjacent molecules. This increased distance can impede charge transport, potentially lowering charge carrier mobility.
Conversely, shortening the alkyl chains can promote closer intermolecular packing and a higher degree of order, which is generally favorable for efficient charge transport. Studies on various conjugated polymers have demonstrated that decreasing the side-chain length can lead to greater backbone planarity and higher interchain π-π packing density. This often translates to improved carrier mobility in devices like polymer field-effect transistors (PFETs). Therefore, optimizing the alkyl chain length is a crucial step in molecular design, aiming to maximize processability without sacrificing electronic performance.
Core Functionalization and Heteroatom Incorporation for Tuned Reactivity
Beyond attaching substituents to the periphery of the aromatic rings, direct functionalization of the dihydroacridine core itself, or the incorporation of heteroatoms, offers another powerful route to new materials with unique reactivity and properties.
Functional groups can be introduced to provide specific chemical reactivity. For example, introducing groups suitable for cross-linking can enable the formation of robust, solvent-resistant films after processing. Alternatively, installing specific binding sites can transform the molecule into a selective chemosensor. While not a dihydroacridine, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide demonstrates how an amide group can be installed onto a polycyclic aromatic core to provide a directing group for subsequent metal-catalyzed C-H bond functionalization reactions. mdpi.com This approach could be adapted to the dihydroacridine system to create more complex, tailored architectures. The reactivity of the dihydroacridine core itself is also notable, as seen in the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine to form 10-methyl-(9,10H)-acridone, highlighting the potential for targeted chemical transformations at the core. acs.org
Incorporating heteroatoms (e.g., nitrogen, sulfur, silicon) in place of carbon atoms within the aromatic framework is a more profound modification that fundamentally alters the electronic structure. For instance, replacing a C-H unit with a nitrogen atom to create an aza-acridine derivative would significantly lower the LUMO energy level due to nitrogen's higher electronegativity. This would make the resulting material a better electron acceptor and would cause a bathochromic (red) shift in its absorption and emission spectra. This type of core modification is a key strategy for tuning materials for specific electronic applications.
Polymer Integration and Macromolecular Architectures
Integrating this compound moieties into polymer chains is a highly effective strategy for combining their desirable electronic properties with the excellent processability and film-forming capabilities of macromolecules. This approach allows for the creation of advanced materials for large-area flexible electronics.
The most common method for incorporating this compound into conjugated polymers is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. mdpi.com In this approach, the dihydroacridine monomer is first functionalized with reactive groups, typically two bromine or boronic ester groups, at specific positions on its aromatic rings (e.g., at the 2 and 7 positions).
This difunctional monomer is then reacted with another aromatic co-monomer that has complementary reactive groups. This co-monomer is often an electron-accepting unit, such as benzothiadiazole or a quinoxaline (B1680401) derivative. mdpi.comnih.gov The polymerization reaction stitches these donor (dihydroacridine) and acceptor units together into a long, alternating D-A-D-A conjugated polymer chain. mdpi.com The properties of the final co-polymer, such as its band gap, color, and charge transport characteristics, can be systematically tuned by carefully selecting the chemical structure of the co-monomer. New π-conjugated polymers composed of alternating units like 1,10-phenanthroline (B135089) and 9,9-dioctylfluorene have been successfully prepared using palladium(0)-catalyzed coupling reactions. researchgate.net
Within a polymeric network, the this compound moiety serves several critical functions:
Electron-Donating Unit: Its primary electronic role is that of a strong electron donor. tandfonline.com In D-A co-polymers, this property facilitates intramolecular charge transfer, which is fundamental to the operation of organic solar cells and certain types of OLEDs.
Solubility and Processability: The two long, flexible octyl chains are crucial for rendering the entire polymer soluble in organic solvents. researchgate.net This allows the polymer to be processed from solution to form the thin, uniform films required for electronic devices.
Morphological Control: The dihydroacridine unit has a bent, non-planar V-shape. When incorporated into a polymer backbone, this bulky, three-dimensional structure can disrupt close packing and reduce the tendency for the polymer chains to crystallize or aggregate excessively. researchgate.net This can be beneficial for achieving stable amorphous morphologies in thin films, which can lead to improved device stability and efficiency. The resulting torsion between adjacent units in the polymer chain is a key factor in determining the final optical and electronic properties. researchgate.net
Advanced Characterization Methodologies for Structural and Mechanistic Elucidation
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 9,9-Dioctyl-9,10-dihydroacridine is not widely available in published literature, the analysis of closely related dihydroacridine derivatives provides a strong foundation for understanding its expected solid-state architecture.
For instance, the crystal structure of the parent compound, 9,10-dihydroacridine (B10567) (acridan), reveals a characteristic boat-shaped conformation of the central dihydropyridine (B1217469) ring. nih.gov This non-planar structure is a hallmark of the 9,10-dihydroacridine core. In the case of 4,9-dimethyl-9,10-dihydroacridine, the addition of methyl groups at the 4 and 9 positions influences the crystal packing, but the fundamental boat-like conformation of the central ring system is maintained. researchgate.net
Table 1: Crystallographic Data for Related Dihydroacridine Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 9,10-Dihydroacridine nih.gov | C₁₃H₁₁N | Monoclinic | P2₁/c | 7.897 | 5.861 | 10.737 | 108.062 |
| 4,9-Dimethyl-9,10-dihydroacridine researchgate.net | C₁₅H₁₅N | Monoclinic | C1c1 | 10.7295 | 15.1279 | 7.7526 | 108.839 |
This table presents data for related compounds to infer the likely structural characteristics of this compound.
Nuclear Magnetic Resonance (NMR) for Solution-State Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
While specific spectral data for this compound is not readily published, analysis of the spectra of analogous compounds such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) and other substituted acridines allows for a reliable prediction of the expected chemical shifts. rsc.orgresearchgate.netnih.gov
In the ¹H NMR spectrum, the aromatic protons on the acridine (B1665455) core are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The N-H proton of the dihydroacridine ring would likely appear as a broad singlet. The protons of the two octyl chains will be observed in the upfield region. The methylene (B1212753) group protons adjacent to the C9 position would be expected around 1.5-2.0 ppm, while the bulk of the methylene protons of the octyl chains would resonate as a broad multiplet around 1.2-1.4 ppm. The terminal methyl group protons of the octyl chains would appear as a triplet around 0.8-0.9 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the acridine core would have signals in the range of 110-140 ppm. The quaternary carbon at the C9 position, substituted with the two octyl chains, would have a characteristic chemical shift. The carbons of the octyl chains would appear in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | m |
| N-H | Variable (broad s) | s (br) |
| -CH₂- (adjacent to C9) | 1.5 - 2.0 | m |
| -(CH₂)₆- | 1.2 - 1.4 | m |
| -CH₃ | 0.8 - 0.9 | t |
This table is based on the analysis of related dihydroacridine compounds.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C | 110 - 140 |
| C9 | ~36 |
| Alkyl-C | 14 - 32 |
This table is based on the analysis of related dihydroacridine compounds.
Mass Spectrometry Techniques for Molecular Integrity and Purity
Mass spectrometry is a critical analytical technique for confirming the molecular weight and assessing the purity of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of this compound.
The expected molecular weight of this compound (C₂₉H₄₃N) is approximately 405.67 g/mol . In a mass spectrum, the compound is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For instance, the NIST Chemistry WebBook provides the mass spectrum for the related 9,9-dimethyl-9,10-dihydroacridine, which shows a clear molecular ion peak, demonstrating the utility of this technique for structural confirmation. nist.gov
Fragmentation patterns observed in the mass spectrum can also provide structural information. For this compound, fragmentation may involve the loss of one or both octyl chains, leading to characteristic fragment ions that can be used to further confirm the structure. The presence of any significant peaks other than the expected molecular ion and its fragments would indicate the presence of impurities.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₉H₄₃N |
| Molecular Weight (monoisotopic) | 405.3402 g/mol |
| Expected [M+H]⁺ | ~406.3480 |
Microscopic and Imaging Techniques for Morphological Investigations
Microscopic and imaging techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are invaluable for investigating the morphology of this compound in the solid state, particularly in thin films or as part of larger assemblies.
While specific SEM or AFM images for this compound are not readily found in the literature, the application of these techniques to similar organic materials provides insight into their potential utility.
Scanning Electron Microscopy (SEM) would be employed to visualize the surface topography of the material on a micrometer to nanometer scale. For a crystalline powder of this compound, SEM could reveal the crystal habit, size distribution, and degree of aggregation. In thin films, SEM could identify the presence of domains, cracks, or other morphological features that could influence the material's properties in electronic or optical applications.
Atomic Force Microscopy (AFM) offers higher resolution imaging of the surface topography, down to the nanometer scale. AFM would be particularly useful for characterizing the morphology of thin films of this compound. It could reveal details about film roughness, grain size, and the presence of ordered domains or self-assembled structures. In phase imaging mode, AFM can also provide information about variations in material properties across the surface, such as adhesion and viscoelasticity. These morphological details are crucial for understanding and optimizing the performance of devices incorporating this compound.
Future Research Directions and Emerging Paradigms for 9,9 Dioctyl 9,10 Dihydroacridine
Development of Novel Device Architectures and System Integrations
The long octyl chains of 9,9-Dioctyl-9,10-dihydroacridine are expected to significantly influence its solubility and film-forming properties, making it a prime candidate for solution-processed organic electronic devices. This opens up possibilities for the development of novel device architectures that can be fabricated using cost-effective techniques like spin-coating, inkjet printing, and roll-to-roll processing.
Future research will likely focus on integrating this compound into various layers of organic light-emitting diodes (OLEDs). nih.govbldpharm.com A typical OLED is a multilayered structure comprising a substrate, anode, hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and cathode. nih.govnih.gov The long alkyl chains of the dioctyl derivative could enhance its function as a host material in the emissive layer, improving the processability and morphology of the emissive film. This can lead to more uniform and efficient devices.
Moreover, the flexibility imparted by the octyl chains could be advantageous for the development of flexible and stretchable electronic devices. Research into incorporating this molecule into flexible OLEDs, wearable sensors, and conformable photodetectors represents a significant avenue for future exploration. The system integration challenges will involve optimizing the interfaces between the this compound-containing layer and other device components to ensure efficient charge injection and transport.
Table 1: Potential Roles of this compound in OLED Device Architectures
| Device Layer | Potential Function of this compound | Anticipated Benefits |
| Emissive Layer (EML) | Host material | Improved solubility for solution processing, enhanced film morphology, potential for high efficiency in flexible devices. |
| Hole Transport Layer (HTL) | Hole-transporting material | Good solubility, formation of amorphous films to prevent crystallization, tunable energy levels through derivatization. |
| Interlayer | Interfacial modifier | Improved energy level alignment and reduced injection barriers between adjacent layers. |
Application of Machine Learning and Artificial Intelligence in Material Design
The vast chemical space of possible derivatives of this compound presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). pitt.edunih.gov These computational tools can accelerate the discovery of new materials with tailored properties by predicting their characteristics without the need for extensive experimental synthesis and characterization.
Future research will likely involve the development of quantitative structure-property relationship (QSPR) models for 9,10-dihydroacridine (B10567) derivatives. nih.gov By training ML algorithms on datasets of known compounds and their experimental or computationally derived properties (e.g., solubility, photophysical properties, and charge mobility), it will be possible to predict the performance of novel, unsynthesized derivatives of this compound. This approach can guide synthetic efforts towards molecules with the most promising characteristics for specific applications.
Generative models, a class of AI, could be employed to design entirely new dihydroacridine-based molecules with optimized properties. These models can learn the underlying chemical rules from existing data and generate novel structures that are predicted to have superior performance. For instance, AI could be used to design derivatives with specific emission colors for OLED applications or with enhanced self-assembly capabilities.
Table 2: Machine Learning Applications in the Design of this compound Derivatives
| Machine Learning Technique | Application | Expected Outcome |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of solubility, HOMO/LUMO levels, and charge mobility. | Rapid screening of virtual libraries to identify promising candidates for synthesis. |
| Generative Adversarial Networks (GANs) | De novo design of novel dihydroacridine derivatives. | Discovery of molecules with optimized properties beyond intuitive chemical design. |
| Active Learning | Efficient exploration of the chemical space by intelligently selecting which compounds to synthesize and test next. | Acceleration of the materials discovery cycle with fewer experimental iterations. nih.gov |
Green Chemistry Principles in Synthesis and Application
The development of environmentally benign synthetic routes is a critical aspect of modern chemistry. Future research on this compound will undoubtedly focus on applying the principles of green chemistry to its synthesis and subsequent applications.
Traditional methods for the synthesis of 9,9-disubstituted-9,10-dihydroacridines can involve harsh reagents and generate significant waste. nih.govresearchgate.net Improved synthetic procedures are being developed, and future work will likely explore the use of greener solvents, catalyst-free reactions, and atom-economical transformations. nih.gov For instance, exploring one-pot syntheses or microwave-assisted reactions could lead to more efficient and less wasteful production of this compound. nih.gov
In terms of applications, the use of this compound in solution-processable devices is inherently a step towards greener manufacturing, as it can reduce the energy consumption and material waste associated with traditional vacuum deposition techniques. Furthermore, designing devices with longer operational lifetimes and that are more easily recyclable will be an important consideration in the context of green chemistry.
Exploration of Self-Assembly in Supramolecular Frameworks
The presence of two long octyl chains in this compound strongly suggests a propensity for self-assembly into ordered supramolecular structures. nih.gov The interplay of π-π stacking interactions between the acridine (B1665455) cores and van der Waals forces between the alkyl chains can lead to the formation of well-defined nanostructures such as nanofibers, nanosheets, and liquid crystalline phases.
Future research in this area will focus on understanding and controlling the self-assembly process in various solvents and on different substrates. Techniques such as atomic force microscopy (AFM), scanning tunneling microscopy (STM), and X-ray diffraction (XRD) will be crucial for characterizing the resulting supramolecular architectures. The ability to control the orientation and packing of the molecules is critical for optimizing charge transport in organic electronic devices.
The formation of long-range ordered structures is highly desirable for many applications. nih.gov By tuning the molecular structure, for example, by introducing additional functional groups that can participate in hydrogen bonding or other specific non-covalent interactions, it may be possible to guide the self-assembly towards specific, highly ordered morphologies. nih.gov The exploration of co-assembly with other molecules to form complex functional materials is another exciting avenue for future investigation.
Table 3: Driving Forces and Potential Supramolecular Structures of this compound
| Intermolecular Interaction | Contributing Molecular Moiety | Potential Supramolecular Structure |
| π-π Stacking | Dihydroacridine core | One-dimensional stacks, columnar phases |
| Van der Waals Forces | Dioctyl chains | Lamellar structures, interdigitated bilayers |
| Dipole-Dipole Interactions | Dihydroacridine core | Ordered molecular arrangements |
Q & A
Q. What are the key synthetic strategies for preparing 9,9-dialkyl-9,10-dihydroacridine derivatives, and how do reaction conditions influence yields?
The synthesis of 9,9-dialkyl derivatives typically involves alkylation of 9,10-dihydroacridine using alkyl halides or Grignard reagents. For example, 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine is synthesized via bromination of the parent compound under controlled temperatures (40–60°C) using bromine in dichloromethane . Yields depend on stoichiometry, solvent polarity, and reaction time. For asymmetric derivatives, selective alkylation requires protecting groups or stepwise reactions to avoid cross-contamination. Characterization via -NMR and LC-MS is critical to confirm regioselectivity .
Q. How can solubility limitations of 9,9-dimethyl-9,10-dihydroacridine in polar solvents be addressed for solution-processed OLED applications?
The compound exhibits low solubility in polar solvents (4.8E-3 g/L in water at 25°C) due to its hydrophobic alkyl chains . To enhance solubility for thin-film fabrication:
- Co-solvent systems : Use toluene/chloroform mixtures to balance polarity.
- Derivatization : Introduce polar substituents (e.g., sulfonyl or boronic acid groups) to the acridine core while retaining the 9,9-dialkyl structure .
- Host-guest matrices : Disperse the compound in polymeric hosts like PVK to mitigate aggregation .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of dihydroacridine derivatives?
- UV-Vis and PL spectroscopy : Identify absorption/emission bands (e.g., DMAC-DPS shows λabs = 286 nm and λem = 469 nm in toluene) .
- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., DMAC-BP has HOMO = -5.8 eV and LUMO = -3.1 eV) .
- DFT calculations : Validate frontier orbital distributions and predict ΔEST (singlet-triplet energy gaps) for TADF applications .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, aryl substituents) impact the TADF efficiency of dihydroacridine-based emitters?
- Alkyl chain length : Longer chains (e.g., dioctyl vs. dimethyl) increase steric hindrance, reducing intermolecular quenching and improving photoluminescence quantum yield (PLQY). For example, DMAC-TRZ achieves PLQY >37% in doped films due to suppressed aggregation .
- Aryl substituents : Bulky groups (e.g., diphenyl) enhance rigidity, stabilizing the triplet excited state. DMAC-DPS derivatives with diphenylsulfone show ΔEST < 0.3 eV, enabling efficient reverse intersystem crossing (RISC) .
- Donor-acceptor (D-A) design : Incorporating electron-deficient acceptors (e.g., benzothiadiazole) creates charge-transfer states, reducing ΔEST and boosting TADF efficiency .
Q. What experimental and computational approaches resolve contradictions in electrochemical data for dihydroacridine derivatives?
Discrepancies in ionization potentials (IP) and electron affinities (EA) often arise from solvent effects or measurement techniques. For example, DAD compounds with benzothiadiazole acceptors show IP = 5.28–5.33 eV experimentally, aligning with DFT predictions, but EA varies by 0.25 eV due to substituent-induced polarization . To resolve contradictions:
Q. How can molecular engineering improve the stability of dihydroacridine-based OLEDs under operational stress?
- Thermal stability : Derivatives with higher glass transition temperatures (Tg) resist crystallization. DMAC-DPS (Tg > 150°C) outperforms lower-Tg analogues in device longevity .
- Oxidative stability : Replace labile C–H bonds with deuterated or fluorinated groups to mitigate degradation under electrical stress .
- Morphological control : Use dendritic architectures (e.g., AIE-active TADF emitters) to suppress exciton diffusion and reduce efficiency roll-off .
Key Research Findings
- TADF Optimization : DMAC-TRZ achieves external quantum efficiencies (EQE) >20% in non-doped OLEDs via balanced hole/electron transport .
- Electrochemical Dimerization : Oxidation of certain D-A-D derivatives triggers dimerization, altering charge transport properties .
- Solvent-Dependent Emission : Benzothiadiazole-acridine hybrids exhibit redshifted emission in polar solvents (Δλem = 120 nm), enabling tunable optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
